3-amino-5-chloro-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-5-chloro-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a quinoline moiety attached to a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions.
Introduction of Functional Groups: The amino, chloro, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while methylation can be done using methyl iodide.
Attachment of the Quinoline Moiety: The quinoline moiety is attached to the thienopyridine core through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-chloro-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride, methylating agents like methyl iodide, and coupling reagents like palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinoline-N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
3-amino-5-chloro-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloro-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-3-carboxamide
- 3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-5-chloro-4,6-dimethyl-N-(quinolin-6-yl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-amino-5-chloro-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific combination of functional groups and structural features The presence of the quinoline moiety attached to the thienopyridine core, along with the amino, chloro, and methyl groups, imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
3-amino-5-chloro-4,6-dimethyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-9-13-15(21)17(26-19(13)23-10(2)14(9)20)18(25)24-12-7-3-5-11-6-4-8-22-16(11)12/h3-8H,21H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWZSOLSWORHCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)NC3=CC=CC4=C3N=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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